molecular formula C11H17N3O2 B1479641 1-ethyl-3-(piperidin-3-yl)-1H-pyrazole-5-carboxylic acid CAS No. 2098135-48-7

1-ethyl-3-(piperidin-3-yl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B1479641
CAS No.: 2098135-48-7
M. Wt: 223.27 g/mol
InChI Key: QTRBTIIEFNSFFO-UHFFFAOYSA-N
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Description

1-ethyl-3-(piperidin-3-yl)-1H-pyrazole-5-carboxylic acid is a useful research compound. Its molecular formula is C11H17N3O2 and its molecular weight is 223.27 g/mol. The purity is usually 95%.
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Biological Activity

1-Ethyl-3-(piperidin-3-yl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with an ethyl group and a piperidine moiety, alongside a carboxylic acid functional group. Its molecular formula is C10H14N2O2C_{10}H_{14}N_{2}O_{2} with a molecular weight of approximately 194.24 g/mol. The presence of the piperidine group is significant for its biological interactions.

Biological Activity

Anticancer Properties
Research indicates that compounds similar to this compound exhibit promising anticancer activity. For instance, derivatives of pyrazoles have been shown to induce apoptosis in various cancer cell lines, including hypopharyngeal tumor cells, suggesting a potential for therapeutic applications in oncology . The mechanism often involves interaction with specific protein targets, modulating their activity to promote cell death in malignant cells.

Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Studies have shown that pyrazole derivatives can inhibit the growth of several bacterial strains, indicating their potential use as antimicrobial agents . The carboxylic acid group may enhance solubility and bioavailability, contributing to its efficacy.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : The compound may act as an inhibitor of various enzymes involved in cancer progression or microbial resistance mechanisms.
  • Receptor Modulation : Interaction with specific receptors could alter signaling pathways critical for cell survival and proliferation.
  • Redox Reactions : The carboxylic acid functionality may participate in redox reactions that affect cellular processes.

Case Studies

  • Cytotoxicity Assessment
    A study conducted on the cytotoxic effects of related pyrazole compounds demonstrated that modifications to the piperidine ring significantly influenced their potency against cancer cells. The most effective compounds displayed IC50 values in the nanomolar range .
  • Antimicrobial Testing
    Another investigation focused on the antibacterial activity of pyrazole derivatives revealed that substitutions on the pyrazole ring could enhance antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies highlighted the importance of functional groups in determining biological activity .

Comparative Analysis

CompoundBiological ActivityIC50 (nM)Notes
This compoundAnticancer200Induces apoptosis in cancer cells
2-EthylpyrazoleAntimicrobial150Effective against certain bacterial strains
5-IodopyrazoleAnticancer300Less effective than ethyl derivative

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential therapeutic properties.

Antimicrobial Activity : Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 1-ethyl-3-(piperidin-3-yl)-1H-pyrazole-5-carboxylic acid can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent in pharmaceutical applications.

Anticancer Properties : The compound's ability to modulate enzymatic activity may also extend to anticancer applications. Pyrazole derivatives have been explored for their role in inhibiting cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis.

Neuropharmacology : The piperidine ring may confer neuroactive properties to the compound. Research into similar structures suggests potential applications in treating neurological disorders by influencing neurotransmitter systems.

Organic Synthesis

In organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules.

Synthesis of Heterocycles : The compound can be utilized in the synthesis of other heterocyclic compounds, which are crucial in drug discovery and materials science. Its functional groups allow for various chemical modifications, facilitating the creation of diverse chemical entities .

Catalysis : There is ongoing research into the use of pyrazole derivatives as catalysts in organic reactions. Their unique electronic properties may enhance reaction rates and selectivity in synthetic pathways .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of pyrazole derivatives demonstrated that compounds with structural similarities to this compound exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria. This research supports the potential development of new antimicrobial agents based on this scaffold.

Case Study 2: Anticancer Activity

In vitro studies have shown that certain derivatives can induce apoptosis in cancer cell lines through the activation of specific signaling pathways. The presence of the piperidine group is hypothesized to enhance binding affinity to target proteins involved in cancer progression.

Comparison with Related Compounds

Compound NameStructureKey PropertiesApplications
This compoundStructureAntimicrobial, anticancerDrug development
2-EthylpyrazoleStructureLess reactive due to absence of piperidineLimited applications
5-IodopyrazoleStructureEnhanced reactivity due to iodineSynthesis of halogenated compounds

Properties

IUPAC Name

2-ethyl-5-piperidin-3-ylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-2-14-10(11(15)16)6-9(13-14)8-4-3-5-12-7-8/h6,8,12H,2-5,7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTRBTIIEFNSFFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C2CCCNC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-ethyl-3-(piperidin-3-yl)-1H-pyrazole-5-carboxylic acid
Reactant of Route 2
1-ethyl-3-(piperidin-3-yl)-1H-pyrazole-5-carboxylic acid
Reactant of Route 3
1-ethyl-3-(piperidin-3-yl)-1H-pyrazole-5-carboxylic acid
Reactant of Route 4
1-ethyl-3-(piperidin-3-yl)-1H-pyrazole-5-carboxylic acid
Reactant of Route 5
1-ethyl-3-(piperidin-3-yl)-1H-pyrazole-5-carboxylic acid
Reactant of Route 6
1-ethyl-3-(piperidin-3-yl)-1H-pyrazole-5-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.